molecular formula C3H5FO2 B127133 2-Fluoropropionic acid CAS No. 6087-13-4

2-Fluoropropionic acid

Cat. No.: B127133
CAS No.: 6087-13-4
M. Wt: 92.07 g/mol
InChI Key: ZVZPFTCEXIGSHM-UHFFFAOYSA-N
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Description

2-Fluoropropionic acid is an organic compound with the molecular formula C3H5FO2. It is a colorless liquid with a pungent odor, soluble in water, ethanol, and ether. This compound is widely used as a reagent in organic synthesis, pharmaceuticals, and agrochemicals .

Mechanism of Action

Target of Action

2-Fluoropropionic acid is primarily used in the medical field for diagnostic purposes . It is labeled with 18F and is used as an imaging agent for detecting prostate cancer in humans . The primary targets of this compound are the cancer cells where it helps in the detection and diagnosis of the disease .

Mode of Action

It is known that the compound interacts with its targets (cancer cells) and helps in their detection . The interaction of this compound with its targets results in changes that allow for the detection of prostate cancer .

Biochemical Pathways

The precise biochemical pathways and cellular entities targeted by this compound have yet to be elucidated . Uptake of this compound appears to correlate with fatty acid synthase (fasn) expression . FASN is the rate-limiting enzyme in the process of de novo fatty acid synthesis, a process that is elevated in multiple cancers .

Pharmacokinetics

It is known that the compound has good in vivo stability . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability are areas of ongoing research .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve its role in the detection of prostate cancer . The compound interacts with cancer cells, resulting in changes that allow for the detection and diagnosis of the disease . Additionally, it is used to prepare 2-fluoro fatty acids, compounds that exhibit antifungal properties .

Action Environment

It is known that the compound is a colorless liquid with a boiling point of 131-133°c at 760 mmhg and a density of 1191 g/mL at 25°C . These properties may influence how the compound interacts with its environment and subsequently, its action and efficacy .

Biochemical Analysis

Biochemical Properties

2-Fluoropropionic acid interacts with various enzymes, proteins, and other biomolecules. For instance, Pseudomonas putida ATCC 12633 was engineered to express a defluorinase enzyme from Delftia acidovorans strain B that had high activity in producing growth-supporting alcohols from organofluorinated compounds of xenobiotic origin . The defluorinase was shown to have complete enantioselectivity for (S)-fluoro substrates .

Cellular Effects

The effects of this compound on cells are significant. For instance, in a study involving Pseudomonas, the growth yield was significantly lowered by 41% with α-fluorophenylacetic acid or this compound compared to (S)-mandelic acid or D-lactic acid . Fluoride stress was also indicated by longer lag phases, slower growth, and cell morphology changes on fluorinated substrates .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. For instance, it has been shown to inhibit multiple enzymes, including thiolases, lipases, and proteases . It also impedes the activity of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. For instance, the bacterium Pseudomonas putida ATCC 12633 grew to a high turbidity with stoichiometric release of fluoride from the (S)-enantiomers into the medium . The highest yield of fluoride obtained was 50 mM with this compound as the growth substrate .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study involving PC3 tumor-bearing mice models, positron emission tomography imaging demonstrated that R- [18F]FPA was more suitable for PC3 tumor imaging than S- [18F]FPA and [18F]FDG .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been shown to participate in lipid metabolism in tumor cells . It is also involved in the defluorination of organofluorine compounds .

Transport and Distribution

It is known that it can transit the membrane as hydrogen fluoride (HF) and manifests significant toxicity in the cytoplasm .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoropropionic acid can be synthesized through various methods. One common method involves the fluorination of propionic acid using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective introduction of the fluorine atom at the desired position .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale fluorination processes. These processes often involve the use of specialized equipment to handle the reactive fluorinating agents and to ensure the safety and efficiency of the reaction. The product is then purified through distillation or other separation techniques to obtain the desired purity .

Chemical Reactions Analysis

2-Fluoropropionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction conditions typically involve the use of an acidic or basic medium to facilitate the oxidation process .

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction results in the formation of 2-fluoropropanol, a valuable intermediate in organic synthesis .

Substitution: this compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide ions or amines. These reactions are often carried out in the presence of a catalyst or under specific temperature and pressure conditions .

Major Products: The major products formed from these reactions include 2-fluoropropanol, 2-fluoropropionamide, and 2-fluoropropionitrile. These derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Fluoropropionic acid has a wide range of applications in scientific research:

Chemistry: In organic synthesis, it is used as a building block for the preparation of various fluorinated compounds. Its unique reactivity makes it a valuable reagent for introducing fluorine atoms into organic molecules .

Biology: The compound is used in the preparation of fluorinated fatty acids, which exhibit antifungal properties. These fatty acids are studied for their potential use in developing new antifungal agents .

Medicine: this compound is labeled with fluorine-18 and used as an imaging agent for detecting prostate cancer in humans. This application leverages the compound’s ability to act as a tracer in positron emission tomography (PET) imaging .

Industry: In the agrochemical industry, this compound is used as a precursor for the production of herbicides, fungicides, and insecticides. It is also used in the synthesis of intermediates for various agricultural chemicals .

Comparison with Similar Compounds

Uniqueness: What sets 2-Fluoropropionic acid apart from these similar compounds is its versatility and reactivity. It serves as a valuable intermediate in the synthesis of various fluorinated derivatives, making it a crucial reagent in both research and industrial applications .

Properties

IUPAC Name

2-fluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5FO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZPFTCEXIGSHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80292648
Record name 2-Fluoropropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6087-13-4
Record name 6087-13-4
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Fluoropropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoropropionic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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